N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide

Description

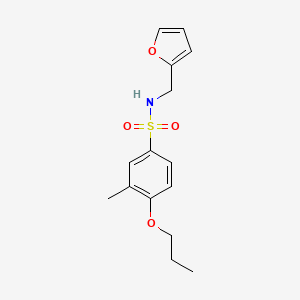

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Sulfonamide core: The SO₂–NH group, a hallmark of sulfonamides, enables hydrogen bonding and interactions with biological targets .

- Substituents: 3-Methyl group: Enhances lipophilicity and steric bulk on the benzene ring. 4-Propoxy group: A flexible alkoxy substituent that may influence solubility and metabolic stability.

Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h4-7,9-10,16H,3,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDTYYGCHOZTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide typically involves the reaction of furan-2-carbaldehyde with 3-methyl-4-propoxybenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions include the use of solvents such as tetrahydrofuran (THF) and the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave reactors to ensure efficient synthesis. The use of continuous flow reactors can also be considered to optimize the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential anticancer properties by targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamides and heterocyclic derivatives:

Key Findings from Comparative Studies

- Antimicrobial Activity : Tetrazole derivatives (e.g., compound 6 in ) exhibit potent antimicrobial activity, suggesting that replacing the sulfonamide with a tetrazole may enhance efficacy against bacterial strains. However, the target compound’s propoxy group could improve metabolic stability compared to alkynyl or chlorophenyl substituents .

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of a furan-2-ylmethyl amine precursor, analogous to methods in . In contrast, tetrazole derivatives require cycloaddition reactions with nitriles .

- Intermolecular Interactions : The target compound’s 4-propoxy group may facilitate C–H···O interactions in crystal packing, similar to related benzenesulfonamides . Chlorophenyl-substituted analogs prioritize C–H···π interactions, which alter solubility and crystallinity .

Pharmacological and Physicochemical Considerations

- Metabolic Stability : Propoxy groups are less prone to oxidative metabolism than alkynyl or chlorophenyl groups, as seen in cytochrome P450 studies of related compounds .

- Target Selectivity : The furan-2-ylmethyl group may confer selectivity for enzymes with hydrophobic binding pockets, similar to imidazole-based sulfonamides in .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a propoxy group, and a sulfonamide moiety, which contribute to its biological properties. The sulfonamide group is particularly noteworthy for its role in antimicrobial activity.

Biological Activity Overview

The compound has been investigated for various biological activities, primarily focusing on:

- Antimicrobial Activity : The sulfonamide group is known for its effectiveness against bacterial infections. Research has shown that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in this area .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer potential by targeting specific molecular pathways involved in tumor growth and proliferation. The mechanism is hypothesized to involve the inhibition of carbonic anhydrases (CAs), which are implicated in various cancers .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates, inhibiting the activity of certain enzymes, such as carbonic anhydrases (CAs). This inhibition disrupts metabolic pathways critical for cancer cell survival and proliferation.

- Binding Affinity : The structural components, including the furan ring and the propoxy group, may enhance the compound's binding affinity to target molecules, increasing its efficacy as a therapeutic agent .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound involved in vitro assays against various cancer cell lines. The results demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential application in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.